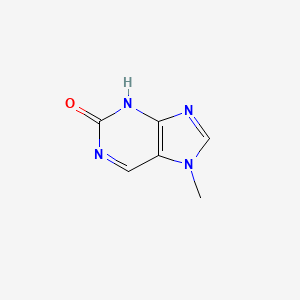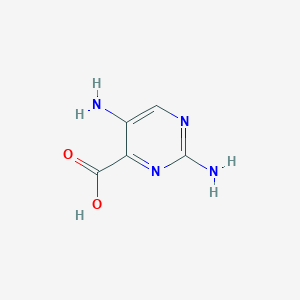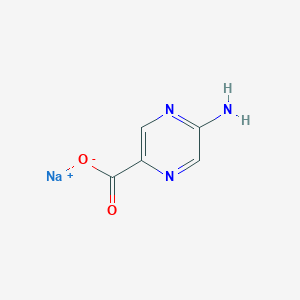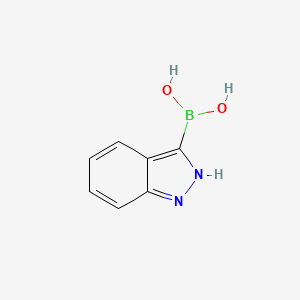
5-methyl-1H-indazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1H-indazol-7-amine: is a heterocyclic aromatic organic compound It is a derivative of indazole, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 5-Methyl-1H-indazol-7-amin kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Cyclisierung von 2-Azidobenzaldehyden mit Aminen. Diese Methode beinhaltet typischerweise die Bildung von C–N- und N–N-Bindungen ohne Verwendung eines Katalysators oder Lösungsmittels . Eine weitere Methode umfasst die Cu(OAc)2-katalysierte Reaktion von 2-(Methylamino)benzonitril mit einem metallorganischen Reagenz zur Bildung von N–H-Ketimin-Spezies, gefolgt von der Bildung der N–N-Bindung in Dimethylsulfoxid unter einer Sauerstoffatmosphäre .
Industrielle Produktionsmethoden: Die industrielle Produktion von 5-Methyl-1H-indazol-7-amin beinhaltet oft die Verwendung von übergangsmetallkatalysierten Reaktionen aufgrund ihrer Effizienz und hohen Ausbeuten. Diese Methoden beinhalten die Verwendung von Kupfer- oder Silberkatalysatoren zur Erleichterung der Cyclisierungsreaktionen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 5-Methyl-1H-indazol-7-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene Amin-Derivate umwandeln.
Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Halogenierungsmittel und Nukleophile werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Nitroderivate liefern, während die Reduktion verschiedene Aminderivate produzieren kann .
Wissenschaftliche Forschungsanwendungen
Chemie: 5-Methyl-1H-indazol-7-amin wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet. Es dient als Vorläufer bei der Entwicklung verschiedener heterozyklischer Verbindungen mit potenziellen biologischen Aktivitäten .
Biologie und Medizin: Diese Verbindung hat in der medizinischen Chemie vielversprechende Eigenschaften gezeigt, da sie potenziell therapeutisch eingesetzt werden kann. Sie wird auf ihre Antikrebs-, Antientzündungs- und antimikrobiellen Eigenschaften untersucht .
Industrie: Im Industriesektor wird 5-Methyl-1H-indazol-7-amin bei der Synthese von Katalysatoren, Koordinationskomplexen und Polymeren verwendet. Seine einzigartigen chemischen Eigenschaften machen es wertvoll bei der Herstellung von fortschrittlichen Materialien .
5. Wirkmechanismus
Der Wirkmechanismus von 5-Methyl-1H-indazol-7-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es bestimmte Enzyme und Rezeptoren hemmt, was zu seinen biologischen Wirkungen führt. Beispielsweise kann es als Inhibitor der Phosphoinositid-3-Kinase δ wirken, die an verschiedenen zellulären Prozessen wie Zellwachstum und -überleben beteiligt ist .
Wirkmechanismus
The mechanism of action of 5-methyl-1H-indazol-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular processes such as cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
1H-Indazol: Eine Stammverbindung mit ähnlichen strukturellen Merkmalen, aber ohne die Methyl- und Aminogruppen.
2H-Indazol: Eine weitere tautomere Form von Indazol mit unterschiedlicher Stabilität und Reaktivität.
1-Methyl-1H-indazol: Ähnlich wie 5-Methyl-1H-indazol-7-amin, aber mit der Methylgruppe an einer anderen Position.
Einzigartigkeit: 5-Methyl-1H-indazol-7-amin ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Methyl- und Aminogruppen tragen zu seiner Reaktivität und potenziellen therapeutischen Anwendungen bei .
Eigenschaften
Molekularformel |
C8H9N3 |
|---|---|
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
5-methyl-1H-indazol-7-amine |
InChI |
InChI=1S/C8H9N3/c1-5-2-6-4-10-11-8(6)7(9)3-5/h2-4H,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
FFBDLCRXBHZDQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)N)NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11921139.png)
![3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)

![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B11921155.png)
![2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B11921158.png)



![6-Methylene-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B11921193.png)



